molecular formula C17H16FN5O2 B2852015 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide CAS No. 1005303-33-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide

Cat. No. B2852015
CAS RN: 1005303-33-2
M. Wt: 341.346
InChI Key: AVLRHSGGZHFWHG-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide, also known as ETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ETB is a tetrazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor-γ (PPAR-γ). COX-2 is an enzyme that is involved in the production of pro-inflammatory cytokines, while PPAR-γ is a nuclear receptor that is involved in the regulation of inflammation and cell differentiation. By inhibiting COX-2 and activating PPAR-γ, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has also been shown to have low toxicity in vitro and in vivo. However, the limitations of using N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability, and its potential off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the research on N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide. One direction is to study its potential applications in the treatment of other diseases, such as diabetes and Alzheimer's disease. Another direction is to optimize its synthesis method to achieve higher yields and purity. Additionally, the development of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide derivatives with improved solubility and bioavailability is another area of future research.
Conclusion
In conclusion, N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in medicine. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has been synthesized using various methods and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action involves the inhibition of COX-2 and the activation of PPAR-γ. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions for the research on N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide have been identified.

Synthesis Methods

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide can be synthesized using various methods, including the reaction of 4-fluorobenzoyl chloride with 1-(4-ethoxyphenyl)-1H-tetrazole-5-amine in the presence of a base. Another method involves the reaction of 4-fluorobenzoyl chloride with 1-(4-ethoxyphenyl)-1H-tetrazole-5-carbaldehyde in the presence of a base. These methods have been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has been studied extensively for its potential applications in medicine. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various diseases. N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-fluorobenzamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLRHSGGZHFWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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